1H,5H,6H,10bH-pyrazolo[1,5-c]quinazoline-5-thione

anticancer AXL kinase drug resistance

Researchers seeking a reliable heterocyclic building block often face supply inconsistency and purity concerns. 1H,5H,6H,10bH-Pyrazolo[1,5-c]quinazoline-5-thione (CAS 59553-09-2) is a versatile sulfur-containing scaffold for medicinal chemistry. - Enables SAR-driven optimization with a benchmark IC50 of 31.62 µM for xanthine oxidase inhibition. - Serves as a chemical probe in gallium-resistant lung cancer models, showing 80-fold greater potency than gallium acetylacetonate. - Offers operational advantages for HTS facilities due to its Acute Tox. 4 GHS profile, reducing handling costs. Available in high purity (≥98%) with flexible pack sizes to support diverse R&D needs.

Molecular Formula C10H9N3S
Molecular Weight 203.27 g/mol
CAS No. 59553-09-2
Cat. No. B1335802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,5H,6H,10bH-pyrazolo[1,5-c]quinazoline-5-thione
CAS59553-09-2
Molecular FormulaC10H9N3S
Molecular Weight203.27 g/mol
Structural Identifiers
SMILESC1C=NN2C1C3=CC=CC=C3NC2=S
InChIInChI=1S/C10H9N3S/c14-10-12-8-4-2-1-3-7(8)9-5-6-11-13(9)10/h1-4,6,9H,5H2,(H,12,14)
InChIKeyKHNGLFNKVNNTKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,5H,6H,10bH-Pyrazolo[1,5-c]quinazoline-5-thione: Key Building Block & Anticancer Tool


1H,5H,6H,10bH-Pyrazolo[1,5-c]quinazoline-5-thione is a tricyclic heterocycle characterized by a pyrazolo[1,5-c]quinazoline core bearing a thione moiety at the 5-position [1]. This compound is recognized as a versatile synthetic intermediate and a subject of medicinal chemistry research, with documented potential anti-proliferative effects against gallium-resistant lung cancer [2].

1
Synthetic Workflow

Versatile building block for focused heterocyclic libraries via thiophosgene-based synthesis and diverse post-functionalizations.

2
Research Tool

Chemical probe for investigating gallium resistance mechanisms and AXL kinase pathway in lung cancer cell models.

Procurement Rationale for Pyrazolo[1,5-c]quinazoline-5-thione


Substituting this compound with a generic pyrazoloquinazoline or a 5-oxo analog is not scientifically justified without revalidation. The 5-thione group imparts distinct electronic properties, reactivity (e.g., susceptibility to alkylation and oxidation [1]), and a unique biological profile that diverges significantly from its oxygen counterparts [2]. This functional group switch alters hydrogen-bonding capabilities, lipophilicity, and metabolic stability, which can cascade into differences in target binding, cellular permeability, and ultimately, experimental outcomes. The quantitative evidence below underscores that 1H,5H,6H,10bH-pyrazolo[1,5-c]quinazoline-5-thione is not an interchangeable commodity but a specific chemical entity with verifiable differentiation.

5-Oxo Analog

5-oxo substitution alters hydrogen-bonding and lipophilicity, shifting target-binding and cellular permeability profiles; direct interchange may require revalidation.

Generic Pyrazoloquinazoline

Thione-specific electronic properties and reactivity (alkylation, sulfur replacement) are lost, limiting library diversification and SAR transferability.

Quantitative Comparison: Pyrazolo[1,5-c]quinazoline-5-thione


Potency Against Gallium-Resistant Lung Cancer

In a study of gallium-resistant human lung adenocarcinoma (A549) cells, 1H,5H,6H,10bH-pyrazolo[1,5-c]quinazoline-5-thione (reported as compound 5476423) demonstrated an 80-fold increase in potency compared to the gallium-based anticancer agent gallium acetylacetonate (GaAcAc) [1].

Gallium-Resistant Lung Cancer Potency
Head-to-head
80-fold increased anti-proliferative potency vs. gallium acetylacetonate in A549 R-cells
Supports gallium-resistance model-response context and AXL pathway investigation.
A549 gallium-resistant adenocarcinoma; virtual screening followed by in vitro validation.
anticancer AXL kinase drug resistance

Xanthine Oxidase Inhibitory Activity

The compound exhibits xanthine oxidase (XO) inhibitory activity with an IC50 of 31.62 µM [1]. While less potent than the clinical standard allopurinol (IC50 = 7.5 µM in a separate assay [2]), this activity level is characteristic of a non-purine core scaffold and is useful for establishing baseline structure-activity relationships (SAR) in the development of novel XO inhibitors.

Xanthine Oxidase Inhibition
Cross-study comparable
IC50 31.62 µM; ~4.2-fold lower potency than allopurinol (IC50 7.5 µM) under respective assay conditions.
Provides a baseline SAR scaffold for non-purine XO inhibitor development.
Assay pH differs: 7.5 (target) vs. 7.6 (comparator).
enzyme inhibition xanthine oxidase gout

Defined Hazard Profile

According to the European Chemicals Agency (ECHA) Classification and Labelling Inventory, 1H,5H,6H,10bH-pyrazolo[1,5-c]quinazoline-5-thione carries a notified classification of Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity - Single Exposure Category 3 (H335) [1]. This is a lower acute toxicity classification compared to many research compounds classified as Acute Tox. 3 or higher, which simplifies routine laboratory handling and reduces the burden of specialized containment.

Hazard Classification
Class-level
Acute Tox. 4 (H302) vs. common Acute Tox. 3/2 classification for research chemicals.
Lower acute toxicity category may simplify lab handling and procurement logistics.
ECHA C&L notification; institutional safety review recommended.
safety GHS procurement

Lipophilicity vs. 5-Oxo Analogues

The thione group at position 5 increases lipophilicity compared to the corresponding 5-oxo (lactam) analogues. 1H,5H,6H,10bH-pyrazolo[1,5-c]quinazoline-5-thione has a calculated LogP of 2.13 , while a representative 5-oxo analogue (1-methyl-pyrazolo[1,5-c]quinazolin-5(6H)-one) has a reported XLogP3 of 1.6 [1].

Lipophilicity vs. 5-Oxo Analog
Cross-study comparable
LogP 2.13 (calc.) vs. 1-methyl-5-oxo analog XLogP3 1.6; ΔLogP ≈ +0.53.
Higher lipophilicity may influence membrane permeability and cellular uptake studies.
ACD/Labs Percepta vs. PubChem XLogP3 calculation methods.
lipophilicity LogP drug design

Synthetic Utility

The compound is synthesized via reaction of o-isothiocyanato-trans-cinnamaldehyde with hydrazine, yielding the 6,10b-dihydropyrazolo[1,5-c]quinazoline-5(1H)-thione core [1]. This core can be further derivatized through alkylation, acylation, sulfur replacement, esterification, and ring formation reactions, demonstrating its utility as a building block for generating diverse compound libraries [1]. In contrast, the 5-oxo analogues typically require different synthetic routes and have distinct reactivity profiles [2].

Synthetic Utility
Supporting evidence
Thiophosgene route enables alkylation, acylation, sulfur replacement; distinct from 5-oxo analog reactivity.
Thione scaffold offers unique derivatization pathways supporting library diversification.
J. Chem. Soc., Perkin Trans. 1, 1976; Bioorg. Med. Chem., 2013.
synthesis thiophosgene building block

Primary Applications of Pyrazolo[1,5-c]quinazoline-5-thione


Chemical Probe for Gallium Resistance

Researchers studying mechanisms of resistance to gallium-based anticancer agents can utilize this compound as a potent chemical probe. As demonstrated by its 80-fold increased potency over gallium acetylacetonate in gallium-resistant A549 lung cancer cells [1], this compound can be employed to dissect the AXL kinase pathway and to screen for novel scaffolds that may circumvent gallium resistance. This application is directly supported by the compound's documented efficacy in a resistance-specific cellular model.

Xanthine Oxidase SAR Scaffold

Medicinal chemists focused on non-purine xanthine oxidase inhibitors can use this compound as a baseline scaffold for SAR-driven optimization. Its measured IC50 of 31.62 µM [2] provides a clear benchmark. Through systematic derivatization at positions known to influence activity (as described in the synthesis and reactivity profile [3]), researchers can rationally design analogs with improved potency and selectivity for conditions like hyperuricemia and gout.

Heterocyclic Library Building Block

Synthetic chemistry laboratories aiming to construct diverse heterocyclic libraries can leverage the compound's reactivity as a versatile intermediate. The well-established synthesis via thiophosgene [3] and its susceptibility to alkylation, acylation, and sulfur replacement reactions [3] make it an efficient entry point for generating a range of novel fused ring systems. This contrasts with the more limited post-synthetic modification options of 5-oxo analogues [4], offering a distinct advantage for library diversification.

High-Throughput Screening Reagent

For high-throughput screening (HTS) facilities, the compound's defined GHS hazard profile (Acute Tox. 4) [5] offers operational advantages. Compared to more acutely toxic scaffolds (e.g., Acute Tox. 3 or 2), this compound can be managed with less stringent containment requirements, potentially reducing HazMat shipping fees and simplifying laboratory safety protocols. This makes it a cost-effective and logistically efficient choice for large-scale screening initiatives where thousands of compounds are handled daily.

Application
Selection Property
Validation Focus
Gallium resistance probe
AXL pathway study fit
Gallium-resistant cell-model response context
Non-purine XO inhibitor SAR
Baseline IC50 benchmark
SAR derivatization potential review
Heterocyclic library building block
Thione-mediated reactivity
Post-synthetic modification scope
High-throughput screening reagent
GHS hazard classification context
Lab handling and procurement logistics review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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